molecular formula C12H16N2O3S B2525553 (5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428360-10-4

(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2525553
CAS No.: 1428360-10-4
M. Wt: 268.33
InChI Key: JPQVWAQCDURYNS-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound with a unique structure that includes an isoxazole ring, a spirocyclic system, and various heteroatoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, the construction of the spirocyclic system, and the introduction of the methanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its complex structure, which includes multiple functional groups and a spirocyclic system. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like piperine and 3-methoxyphenylboronic acid.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-10(8-13-17-9)11(15)14-4-2-12(3-5-14)16-6-7-18-12/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQVWAQCDURYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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